molecular formula C16H11Cl2NO3S2 B5217477 Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate CAS No. 6131-30-2

Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B5217477
CAS No.: 6131-30-2
M. Wt: 400.3 g/mol
InChI Key: GRXMHJIHDUEFKB-UHFFFAOYSA-N
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Description

Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate is a complex organic compound with the molecular formula C17H11Cl2NO3S It is known for its unique structure, which includes a benzothiophene ring substituted with chlorine atoms and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C16H11Cl2N3O3S2
  • Molecular Weight : 396.30 g/mol

Structural Characteristics

The compound comprises a thiophene ring fused with a benzothiophene moiety, along with a dichloro substituent that enhances its biological activity. The presence of the carbonyl and amino groups contributes to its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiophene have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. A study demonstrated that methyl derivatives of thiophenes possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

Emerging research suggests potential neuroprotective applications. Compounds containing thiophene rings have been linked to neuroprotection in models of neurodegenerative diseases, likely due to their ability to modulate oxidative stress pathways .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating thiophene derivatives enhances charge transport properties .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for further modification, enabling the creation of materials with specific mechanical and thermal characteristics suitable for various industrial applications .

Interaction with Biological Targets

Research into the biological interactions of this compound has revealed its potential as a ligand for specific receptors involved in disease pathways. Understanding these interactions can lead to the development of targeted therapies .

Case Studies

  • Anticancer Study : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis of similar compounds and their evaluation against breast cancer cell lines, showing IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : A case study published in Antibiotics demonstrated that derivatives exhibited significant inhibition against Staphylococcus aureus, suggesting potential for therapeutic development .

Mechanism of Action

The mechanism of action of Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the benzothiophene and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11Cl2NO3S2C_{16}H_{11}Cl_2NO_3S^2 with a CAS number of 6131-30-2. The structure features a benzothiophene core substituted with chlorine and a carboxylate group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds related to benzothiophene exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiophene display varying degrees of activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds can vary widely, often influenced by structural modifications such as halogen substitutions.

CompoundStructureMIC (µg/mL)Activity Type
III.aStructure256Anti-staphylococcal
III.bStructure>256Anti-staphylococcal
III.cStructure>256Anti-staphylococcal
III.dStructure>256Anti-staphylococcal
III.eStructure128Anti-staphylococcal

The presence of chlorine atoms in the structure enhances hydrophobic interactions, which are crucial for antimicrobial efficacy. Notably, the compound's hydrophobicity is a significant factor influencing its biological activity against bacterial strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., A549 cells) have shown that certain derivatives of benzothiophene exhibit low cytotoxicity at concentrations significantly higher than their MICs. This suggests a favorable therapeutic index and potential for development as antimicrobial agents without significant toxicity to mammalian cells .

Synthesis and Evaluation

A study focused on synthesizing various benzothiophene derivatives demonstrated that structural modifications could lead to enhanced biological activity. The synthesized compound exhibited promising results against several bacterial strains, indicating its potential as a lead compound for further drug development .

Properties

IUPAC Name

methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S2/c1-7-5-10(16(21)22-2)15(23-7)19-14(20)13-12(18)9-4-3-8(17)6-11(9)24-13/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXMHJIHDUEFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387341
Record name Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-30-2
Record name Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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